molecular formula C15H15N3O2S2 B2557824 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2380041-90-5

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2557824
CAS No.: 2380041-90-5
M. Wt: 333.42
InChI Key: WUEXYRUXGHXDEN-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex heterocyclic compound that incorporates furan, thiophene, and thiadiazole moieties. These structural elements are known for their significant biological and chemical properties, making this compound a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation reaction, where the furan and thiophene rings are first synthesized and then coupled with the thiadiazole moiety under specific conditions. The reaction often requires catalysts such as phosphorus pentasulfide (P4S10) and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide apart is its unique combination of furan, thiophene, and thiadiazole moieties, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-2-3-13-14(22-18-17-13)15(19)16-7-12-6-11(9-21-12)10-4-5-20-8-10/h4-6,8-9H,2-3,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEXYRUXGHXDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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